2-Chloro-3-ethylphenol
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Overview
Description
2-Chloro-3-ethylphenol is an organic compound belonging to the phenol family It is characterized by the presence of a chlorine atom and an ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-ethylphenol can be synthesized through the chlorination of 3-ethylphenol using sulfuryl chloride (SO2Cl2) as the chlorinating agent . The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound involves similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-ethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-ethylphenol.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 3-ethylphenol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 3-Ethylphenol.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 3-Ethylphenol.
Scientific Research Applications
2-Chloro-3-ethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its phenolic structure.
Industry: Utilized in the production of various chemical products, including dyes and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethylphenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
4-Chloro-3-ethylphenol: Similar structure but with the chlorine atom in a different position.
2-Chloro-4-ethylphenol: Another positional isomer with different chemical properties.
3-Chloro-2-ethylphenol: Yet another isomer with unique reactivity.
Uniqueness: Its distinct chemical properties make it valuable for targeted research and industrial applications .
Properties
IUPAC Name |
2-chloro-3-ethylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRRZPJVYQDQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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